N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

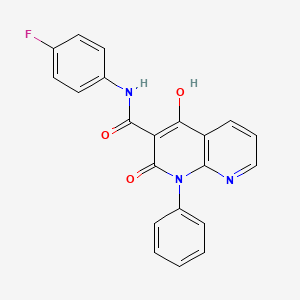

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted with hydroxy, oxo, phenyl, and 4-fluorophenyl groups. Its structure (Fig.

属性

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O3/c22-13-8-10-14(11-9-13)24-20(27)17-18(26)16-7-4-12-23-19(16)25(21(17)28)15-5-2-1-3-6-15/h1-12,26H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRHQNIBNSFVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

These could include direct binding to the active sites of enzymes or receptors, allosteric modulation of protein function, or inhibition of key metabolic pathways.

Biochemical Pathways

For instance, indole derivatives have been reported to exhibit antiviral activity by inhibiting key steps in the viral replication cycle.

Pharmacokinetics

For instance, the compound’s solubility, stability, and molecular size could influence its absorption and distribution within the body. Similarly, the compound’s metabolic stability and interactions with metabolic enzymes could affect its clearance rate.

生物活性

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a quinoline backbone and a carboxamide functional group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.36 g/mol. The presence of a hydroxyl group and a fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.36 g/mol |

| CAS Number | 1251629-65-8 |

Synthesis

The synthesis of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key reactions that maintain the integrity of its functional groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for its biological evaluation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is vital for protecting cells from oxidative stress. The mechanism of action is primarily linked to its ability to scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Computational docking studies have shown that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can effectively bind to specific enzyme active sites. This binding suggests potential roles as an inhibitor in metabolic pathways critical for disease progression . Experimental assays have confirmed its inhibitory effects on certain enzymes involved in cancer metabolism.

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against tested bacteria .

- Neuroprotective Effects : Research has suggested that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

- Cancer Therapeutics : Preliminary studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could be developed as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth .

科学研究应用

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its mechanism is primarily linked to the scavenging of free radicals, which helps reduce oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

Computational studies have demonstrated that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can bind effectively to specific enzyme active sites. This binding suggests its role as an inhibitor in metabolic pathways critical for disease progression. Experimental assays have confirmed its inhibitory effects on enzymes involved in cancer metabolism.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against tested bacteria, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties by modulating neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.

Cancer Therapeutics

Initial studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may serve as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of derivatives showed that certain compounds exhibited low MIC values against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results suggested improvements in cognitive function and reduced neuronal death in treated groups compared to controls .

Cancer Treatment Potential

Research targeting p53-deficient tumors highlighted how N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide selectively inhibited pathways critical for tumor cell survival. This selectivity points toward its potential as a targeted cancer therapy .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the naphthyridine core and the benzyl/phenyl groups. Key analogues include:

Key Observations:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide, and how is purity ensured?

- Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the 1,8-naphthyridine core. For example, intermediates like 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid are reacted with 4-fluoroaniline derivatives under coupling agents (e.g., EDC or DCC) to form the carboxamide bond . Purity is ensured via thin-layer chromatography (TLC) and spectroscopic characterization (NMR, IR, and MS). Recrystallization or column chromatography is used for final purification .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Answer : X-ray crystallography provides bond lengths and angles for the naphthyridine core and substituents. Spectroscopic methods include:

- ¹H/¹³C NMR : Assigns aromatic protons and carbons (e.g., fluorophenyl groups resonate at δ 7.2–7.6 ppm) .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₁₆FN₃O₃: 390.12) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer : Initial screening includes:

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Antimicrobial Screening : Disk diffusion or MIC assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

- Standardized Protocols : Use WHO-recommended cell lines (e.g., HepG2 for liver cancer) and controls.

- Dose-Response Validation : Repeat experiments with logarithmic concentration gradients.

- Structural Confirmation : Re-analyze compound purity via HPLC to rule out degradation .

Q. What computational methods are effective for studying its mechanism of action?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., EGFR or Topoisomerase II) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- QSAR Modeling : Use MOE or RDKit to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Answer : Key modifications include:

- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .

- Core Modifications : Introduce methyl groups at the 7-position of the naphthyridine ring to improve metabolic stability .

- Bioisosteric Replacement : Swap the carboxamide with sulfonamide to alter solubility and binding kinetics .

Q. What strategies address low bioavailability in preclinical models?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。